molecular formula C11H12F2O3 B1412995 Ethyl 2,4-difluoro-6-methoxyphenylacetate CAS No. 1806320-06-8

Ethyl 2,4-difluoro-6-methoxyphenylacetate

Cat. No.: B1412995
CAS No.: 1806320-06-8
M. Wt: 230.21 g/mol
InChI Key: GSELNGADZZVTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-difluoro-6-methoxyphenylacetate is an organic compound with the molecular formula C11H12F2O3 It is characterized by the presence of ethyl, difluoro, and methoxy functional groups attached to a phenylacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-difluoro-6-methoxyphenylacetate typically involves the esterification of 2,4-difluoro-6-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process is optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products Formed:

    Oxidation: 2,4-difluoro-6-methoxybenzoic acid or corresponding ketones.

    Reduction: 2,4-difluoro-6-methoxyphenylethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4-difluoro-6-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique functional groups.

Mechanism of Action

The mechanism by which Ethyl 2,4-difluoro-6-methoxyphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoro and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Ethyl 2,4-difluoro-6-methoxyphenylacetate can be compared with other phenylacetate derivatives:

    Ethyl 2,4-difluorophenylacetate: Lacks the methoxy group, which may alter its chemical reactivity and biological activity.

    Ethyl 2,4-dimethoxyphenylacetate: Contains two methoxy groups, potentially increasing its electron-donating properties and affecting its interactions with biological targets.

    Ethyl 2,4-dichlorophenylacetate: Substitutes fluorine atoms with chlorine, which can significantly change its chemical and physical properties.

Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the importance of functional group modifications in chemical research and development.

Properties

IUPAC Name

ethyl 2-(2,4-difluoro-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-11(14)6-8-9(13)4-7(12)5-10(8)15-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSELNGADZZVTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-difluoro-6-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-difluoro-6-methoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-difluoro-6-methoxyphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-difluoro-6-methoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-difluoro-6-methoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-difluoro-6-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.